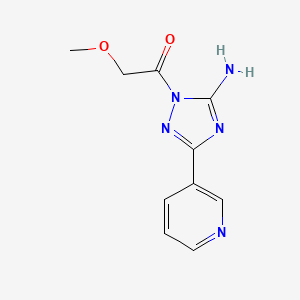![molecular formula C16H18N2O4 B5856167 N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of furohydrazides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce inflammation, relieve pain, and lower fever.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the inflammatory response. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide in lab experiments is its low toxicity. This compound has been found to have low cytotoxicity, making it a safe option for in vitro studies. Additionally, this compound has good solubility in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using this compound is its limited stability in aqueous solutions, which can affect its activity and potency.
将来の方向性
There are several future directions for the research on N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide. One area of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells, making it a promising candidate for further investigation. Additionally, the antioxidant properties of this compound make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of this compound for these applications.
合成法
The synthesis of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide involves the reaction of 2-methylfuran-3-carbohydrazide with 2,6-dimethylphenoxyacetyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, this compound has been investigated for its antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N'-[2-(2,6-dimethylphenoxy)acetyl]-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-5-4-6-11(2)15(10)22-9-14(19)17-18-16(20)13-7-8-21-12(13)3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSZIOYWTAXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5856089.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)
